molecular formula C10H13NO3S B8580994 N-[4-(2-Propeneoxy)phenyl]methanesulfonamide

N-[4-(2-Propeneoxy)phenyl]methanesulfonamide

Cat. No. B8580994
M. Wt: 227.28 g/mol
InChI Key: BMRCVKFDCBXANY-UHFFFAOYSA-N
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Patent
US04994459

Procedure details

Methanesulfonyl chloride (5.06 mL, 65.32 mmol) was added to a stirred solution of 3-[(4-amino)phenoxy]-1-propene (8.11 g, 54.43 mmol) in pyridine (80 mL) at 0° C. The mixture was stirred for 72 hours and was then poured slowly into ice-water and extracted with ether. The organic phase was washed with cold 1N HCl and was then extracted with 1N NaOH solution. The aqueous phase was acidified and the product (9.05 g, 73%) precipitated out as a white solid.
Quantity
5.06 mL
Type
reactant
Reaction Step One
Quantity
8.11 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][S:2](Cl)(=[O:4])=[O:3].[NH2:6][C:7]1[CH:16]=[CH:15][C:10]([O:11][CH2:12][CH:13]=[CH2:14])=[CH:9][CH:8]=1>N1C=CC=CC=1>[CH2:12]([O:11][C:10]1[CH:15]=[CH:16][C:7]([NH:6][S:2]([CH3:1])(=[O:4])=[O:3])=[CH:8][CH:9]=1)[CH:13]=[CH2:14]

Inputs

Step One
Name
Quantity
5.06 mL
Type
reactant
Smiles
CS(=O)(=O)Cl
Name
Quantity
8.11 g
Type
reactant
Smiles
NC1=CC=C(OCC=C)C=C1
Name
Quantity
80 mL
Type
solvent
Smiles
N1=CC=CC=C1
Step Two
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for 72 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ether
WASH
Type
WASH
Details
The organic phase was washed with cold 1N HCl
EXTRACTION
Type
EXTRACTION
Details
was then extracted with 1N NaOH solution
CUSTOM
Type
CUSTOM
Details
the product (9.05 g, 73%) precipitated out as a white solid

Outcomes

Product
Details
Reaction Time
72 h
Name
Type
Smiles
C(C=C)OC1=CC=C(C=C1)NS(=O)(=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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